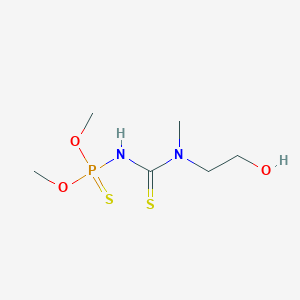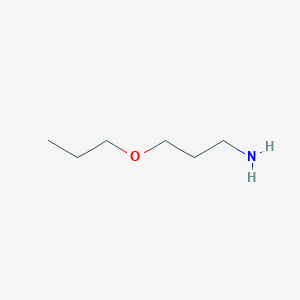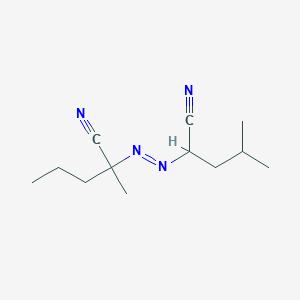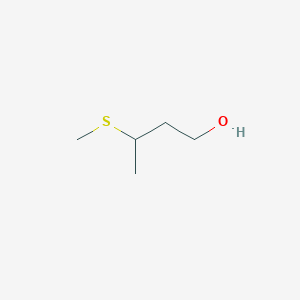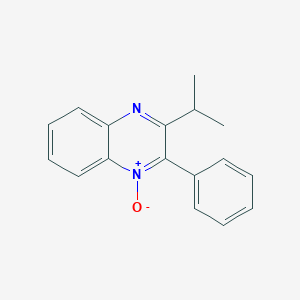
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Vue d'ensemble
Description
“(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide” is a chemical compound that has been studied for its potential as a muscarinic M3 receptor antagonist . It is a conformationally restricted analogue of quinuclidin-3-yl benzhydrylcarbamate .
Synthesis Analysis
The synthesis of this compound involves the design of quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives and related compounds . These derivatives have shown high affinities for the M3 receptor, and selectivity for the M3 receptor over the M2 receptor .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Macrophage Activity : A study synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Certain compounds decreased nitrite levels in a dose-dependent manner without exhibiting cytotoxic effects (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Anticoagulant Screening : Another research focused on chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their anticoagulant effects in human plasma. Amidines and tetrahydronaphthamides showed more potent activity compared to other compounds (Nguyen & Ma, 2017).
Tumor Inhibitory and Antioxidant Activity : Research on polyfunctionally substituted tetrahydronaphthalene derivatives found that certain compounds showed promising potency against liver cancer cells and exhibited higher antioxidant activity than ascorbic acid (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Leukemia Cell Line Study : A study evaluated the apoptotic effects of tetrahydronaphthalene derivatives on a human chronic myelogenous leukemia cell line. Some compounds induced caspase 3 and PARP cleavage, suggesting potential in leukemia treatment (Koç et al., 2017).
Pharmacological Applications
Glycogen Phosphorylase Inhibitors : A study discovered that certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a tetrahydronaphthalene-1-carboxamide derivative, are potent glycogen phosphorylase inhibitors. This could be significant for diabetes management (Onda et al., 2008).
Antipsychotic Potential : Heterocyclic carboxamides, including tetrahydronaphthalene-1-carboxamide derivatives, were prepared and evaluated as potential antipsychotic agents. Some derivatives showed potent in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).
Material Science and Dye Applications
Selenium-Containing Dyes : Novel heterocyclic aryl monoazo organic compounds, including tetrahydronaphthalene-1-carboxamide derivatives, were synthesized for use in dyeing polyester fibers. These compounds showed promising biological activity (Khalifa et al., 2015).
Muscarinic Receptor Antagonists : Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were developed as muscarinic M3 receptor antagonists. They showed high affinity and selectivity, suggesting potential use in treating overactive bladder (Naito et al., 2005).
Mécanisme D'action
The compound is a muscarinic M3 receptor antagonist . It has been shown to have inhibitory activity against bladder contraction, with more than 10-fold selectivity for bladder contraction versus salivary secretion . This suggests that it may be useful for the treatment of symptoms associated with overactive bladder without having side effects such as dry mouth .
Orientations Futures
Propriétés
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDKGCYXPIZRH-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
CAS RN |
135729-78-1 | |
| Record name | N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl] 5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




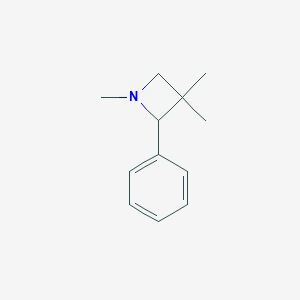
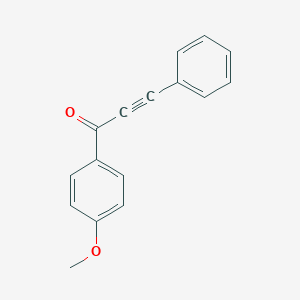
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)
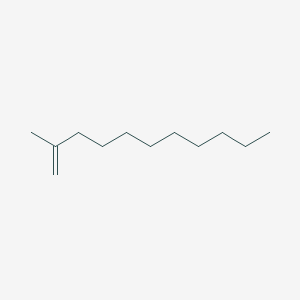
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
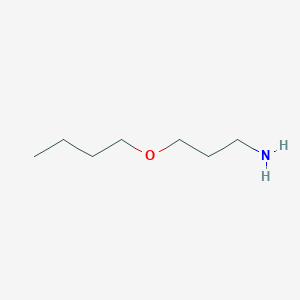
![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)

